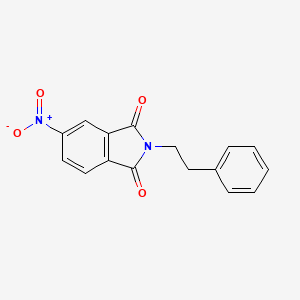
4-(dimethoxymethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dimethoxymethyl)phenol is an organic compound with the molecular formula C10H14O4 It is a phenolic compound characterized by the presence of a dimethoxymethyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(dimethoxymethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a methoxymethyl group. This reaction typically requires the presence of a strong base and an appropriate solvent to facilitate the substitution reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of catalytic processes to enhance the efficiency and yield of the reaction. Catalysts such as copper or palladium can be employed to facilitate the substitution reaction under milder conditions, making the process more cost-effective and environmentally friendly .
化学反应分析
Types of Reactions: 4-(Dimethoxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are often employed to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
科学研究应用
4-(Dimethoxymethyl)phenol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs with antioxidant or antimicrobial properties.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
作用机制
The mechanism of action of 4-(dimethoxymethyl)phenol involves its interaction with molecular targets through its phenolic group. This interaction can lead to the scavenging of free radicals, inhibition of oxidative stress, and modulation of cell signaling pathways. The compound’s antioxidant properties are primarily due to its ability to donate hydrogen atoms and neutralize reactive oxygen species .
相似化合物的比较
4-Methoxyphenol:
2,4-Dimethylphenol: This compound shares the phenolic structure but has different substituents, leading to variations in its chemical behavior and uses.
Uniqueness: 4-(Dimethoxymethyl)phenol is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
属性
CAS 编号 |
59276-27-6 |
|---|---|
分子式 |
C9H12O3 |
分子量 |
168.19 g/mol |
IUPAC 名称 |
4-(dimethoxymethyl)phenol |
InChI |
InChI=1S/C9H12O3/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3-6,9-10H,1-2H3 |
InChI 键 |
BILVBEQFRBOGAV-UHFFFAOYSA-N |
规范 SMILES |
COC(C1=CC=C(C=C1)O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B8765103.png)

![Propanoic acid, 2-[[(4-methoxyphenyl)methyl]thio]-2-methyl-](/img/structure/B8765120.png)


![2,3-Dichlorofuro[2,3-c]pyridin-7-amine](/img/structure/B8765155.png)

![3-{4-[(Phenylcarbonyl)amino]phenyl}propanoic acid](/img/structure/B8765171.png)


![4-Chloropyrrolo[1,2-b]pyridazine-3-carboxamide](/img/structure/B8765185.png)
![2-[(Chloromethoxy)methyl]thiophene](/img/structure/B8765194.png)

